molecular formula C25H22ClN5O2S B1684437 Birabresib CAS No. 202590-98-5

Birabresib

Número de catálogo: B1684437
Número CAS: 202590-98-5
Peso molecular: 492.0 g/mol
Clave InChI: GNMUEVRJHCWKTO-FQEVSTJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Birabresib, also known as MK-8628 or OTX015 , is a bromodomain and extra-terminal domain (BET) inhibitor that has been investigated for its potential in treating various cancers and other diseases . BET family proteins act as transcriptional regulators of key signaling pathways, including those sustaining cell viability . this compound has shown antitumor activity in preclinical models and has undergone early clinical trials .

Scientific Research Applications

This compound's applications have been explored across a range of cancers, including hematological malignancies and solid tumors .

Cancer Treatment

This compound is under clinical research for several types of cancer :

  • Castration-Resistant Prostate Cancer: A phase Ib trial evaluated the safety, efficacy, and pharmacokinetics of this compound in patients with castration-resistant prostate cancer .
  • Non-Small Cell Lung Cancer: this compound has been studied in patients with non-small cell lung cancer .
  • Mantle Cell Lymphoma (MCL): Studies have explored this compound's activity as a single agent and in combination with other targeted agents in MCL cell lines . It appears to work by downregulating MYC targets, cell cycle, and NFKB pathway genes, independent of direct CCND1 downregulation .
  • NUT Midline Carcinoma: this compound achieved partial responses in some patients with NUT midline carcinoma in a study .
  • Other cancers: Molibresib can be used to treat solid and blood cancers, including multiple myeloma, non-Hodgkin’s lymphoma, acute myeloid leukemia, and small cell lung cancer .

Clinical Trial Information

  • A phase Ib study (NCT02259114) evaluated this compound in patients with castrate-resistant prostate cancer, nuclear protein in testis midline carcinoma (NMC), and non-small-cell lung cancer .
  • Another clinical trial (NCT01713582) is listed on ClinicalTrials.gov, though the search result provides no information about the study .

Pharmacokinetics and Safety

  • This compound exhibits dose-proportional exposure and is rapidly absorbed .
  • The recommended phase II dose of this compound in patients with select solid tumors is 80 mg once daily with continuous dosing .
  • Future studies may consider intermittent scheduling to mitigate toxicities associated with chronic dosing .

Combination Therapies

  • In MCL cell lines, combining this compound with targeted agents like pomalidomide or inhibitors of BTK, mTOR, and ATR has shown benefits .

Mecanismo De Acción

Birabresib ejerce sus efectos inhibiendo las proteínas BET, que están involucradas en la lectura de marcas de histonas acetiladas y la regulación de la expresión génica. Al unirse a los bromodominios de BRD2, BRD3 y BRD4, this compound interrumpe la interacción entre las proteínas BET y la cromatina, lo que lleva a la regulación a la baja de oncogenes como MYC. Esto da como resultado la inhibición de la proliferación de células cancerosas y la inducción de apoptosis .

Métodos De Preparación

La síntesis de Birabresib implica múltiples pasos, comenzando con la formación de la estructura principal, seguida de la introducción de grupos funcionales específicos. Las rutas sintéticas detalladas y las condiciones de reacción son de propiedad privada y no se divulgan completamente en la literatura pública. se sabe que el compuesto se sintetiza mediante una serie de reacciones orgánicas que implican intermediarios que se controlan cuidadosamente para lograr la pureza y el rendimiento deseados .

Análisis De Reacciones Químicas

Birabresib experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Puede oxidarse en condiciones específicas para formar diferentes derivados oxidados.

    Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, alterando potencialmente su actividad biológica.

    Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, son comunes para modificar su estructura y mejorar su eficacia o reducir los efectos secundarios.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Birabresib es único entre los inhibidores de BET debido a su afinidad de unión específica y eficacia en los ensayos clínicos. Los compuestos similares incluyen:

    JQ1: Otro inhibidor de BET con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

    I-BET762: Conocido por su potencial en el tratamiento de malignidades hematológicas.

    PLX51107: Un inhibidor de BET con una estructura química y un perfil terapéutico distintos.

This compound destaca por su perfil de seguridad favorable y resultados prometedores en los ensayos clínicos de fase temprana .

Actividad Biológica

Birabresib, also known as MK-8628 or OTX015, is a first-in-class bromodomain and extraterminal domain (BET) inhibitor that has shown promising biological activity against various hematologic malignancies. This compound targets the BET proteins, which are crucial in regulating gene expression associated with cancer pathogenesis. The following sections detail the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and potential for combination therapies.

This compound exerts its effects primarily through the inhibition of BET proteins, leading to the downregulation of MYC and other oncogenic pathways. This inhibition results in:

  • Downregulation of MYC Targets : MYC is a transcription factor implicated in cell proliferation and survival. This compound reduces the expression of genes regulated by MYC, thereby inducing apoptosis in cancer cells .
  • Impact on Cell Cycle Regulation : The compound affects genes involved in the cell cycle and apoptosis pathways, contributing to its antitumor effects .
  • Inhibition of NFKB Pathway : By targeting NFKB pathway genes, this compound may reduce inflammation and tumor growth .

Case Studies

  • Mantle Cell Lymphoma (MCL) :
    • In a study involving MCL cell lines, this compound demonstrated significant antiproliferative activity both in vitro and in vivo. The combination of this compound with other agents like pomalidomide showed enhanced efficacy compared to monotherapy .
    • Table 1 : Summary of Efficacy in MCL
      Treatment CombinationEfficacy Observed
      This compound + PomalidomideSynergistic effects observed
      This compound + ATR InhibitorIncreased apoptosis and DNA damage
  • Prostate Cancer and Other Solid Tumors :
    • A Phase Ib trial evaluated this compound's safety and efficacy in patients with castrate-resistant prostate cancer and other solid tumors. The recommended phase II dose was established at 80 mg once daily, showing a favorable safety profile with clinical activity noted in nuclear protein in testis midline carcinoma (NMC) patients .
    • Table 2 : Patient Response Rates
      Cancer TypeResponse Rate (%)
      NMC40% complete response
      Prostate25% partial response

Pharmacodynamics

The pharmacokinetics of this compound indicate a dose-proportional increase in exposure with rapid absorption. Studies have shown that it can induce significant apoptosis in cancer cells expressing low levels of BCL-2 when combined with venetoclax, highlighting its potential for synergistic effects .

Combination Therapies

This compound's effectiveness is enhanced when used in combination with other targeted therapies. Notable combinations include:

  • With Venetoclax : Demonstrated synergistic antileukemic activity in acute myeloid leukemia (AML) cell lines, leading to higher rates of cell death compared to either agent alone .
  • With Other Inhibitors : Combinations with ATR inhibitors and MEK inhibitors have shown improved outcomes in resistant cancer cell lines, emphasizing the need for further exploration into multi-agent regimens .

Propiedades

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMUEVRJHCWKTO-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701103937
Record name Birabresib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202590-98-5
Record name (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202590-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Birabresib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Birabresib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15189
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Birabresib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701103937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIRABRESIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X40LKS49S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Birabresib
Reactant of Route 2
Reactant of Route 2
Birabresib
Reactant of Route 3
Reactant of Route 3
Birabresib
Reactant of Route 4
Birabresib
Reactant of Route 5
Birabresib
Reactant of Route 6
Birabresib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.